molecular formula C7H5NO4 B585567 2,3-Pyridinedicarboxylic Acid-d3 (Major) CAS No. 138946-42-6

2,3-Pyridinedicarboxylic Acid-d3 (Major)

Cat. No. B585567
CAS RN: 138946-42-6
M. Wt: 170.138
InChI Key: GJAWHXHKYYXBSV-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Pyridinedicarboxylic Acid-d3 (Major), also known as Quinolinic acid-d3, is a compound with the molecular formula C7H5NO4 . It is a dicarboxylic derivative of pyridine . The compound has a molecular weight of 170.14 g/mol .


Synthesis Analysis

The synthesis of 2,3-Pyridinedicarboxylic Acid-d3 (Major) has been reported in several studies . For instance, one method involves the nitric acid oxidation of the appropriately substituted quinoline precursor in the presence of a catalytic amount of Manganese .


Molecular Structure Analysis

The molecular structure of 2,3-Pyridinedicarboxylic Acid-d3 (Major) includes a pyridine ring substituted by carboxy groups at positions 2 and 3 . The IUPAC name for this compound is 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 170.04068788 g/mol .

Scientific Research Applications

Neurotoxicity and Disease Relevance

Quinolinic acid is an agonist at N-methyl-D-aspartate receptors and is involved in the regulation of neuronal viability or death . It is linked to neurological and psychiatric disorders, correlating with disease state (as in Huntington’s disease) or cognitive function .

Role in Neurodegenerative Diseases

The kynurenine pathway, which metabolizes the essential amino acid tryptophan, produces Quinolinic acid. This pathway is linked to neurodegenerative diseases .

Oxidative Stress Modulator

Quinolinic acid is known to produce reactive oxygen species (ROS). These ROS are generated in reactions catalyzed by transition metals, especially iron (Fe). Quinolinic acid can form coordination complexes with iron .

Involvement in Psychiatric Disorders

Studies have shown that Quinolinic acid may be involved in many psychiatric disorders .

Role in Energy Storage Technology

Pyridine-2,3-dicarboxylic acid, a synonym for Quinolinic acid, has been used in the synthesis of a bi-linker nickel MOF. This MOF has been examined for its potential use in hybrid supercapacitors, making it suitable for a variety of practical applications .

Photoluminescence Properties

Pyridine-2,3-dicarboxylic acid exhibited blue light emission with a maximum at 459 nm after excitation at 419 nm. The emission of the ligand was attributed to the intraligand (IL) n→π* transitions .

Anti-Helicobacter pylori Activity

New Bi (III) Coordination Polymers with Pyridine-2,3-Dicarboxylic Acid have shown anti-Helicobacter pylori activity .

Role in Inflammation and Neuropathology

Quinolinic acid is involved in inflammation and neuropathology processes .

Safety and Hazards

Safety data indicates that 2,3-Pyridinedicarboxylic Acid-d3 (Major) may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for the research and application of 2,3-Pyridinedicarboxylic Acid-d3 (Major) are not explicitly stated in the available literature, the compound’s properties suggest potential uses in various fields of study. For instance, its role as a dicarboxylic derivative of pyridine suggests potential applications in organic chemistry and biochemistry .

Mechanism of Action

Target of Action

Quinolinic acid-d3, also known as 2,3-Pyridinedicarboxylic Acid-d3 or 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid, primarily targets the N-methyl-D-aspartate receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in learning and memory by regulating the flow of ions through the cell membrane .

Mode of Action

Quinolinic acid-d3 acts as an agonist at NMDARs . It binds to these receptors and activates them, leading to an influx of calcium ions into the neuron . This can result in neuronal depolarization and potentially neurodegeneration .

Biochemical Pathways

Quinolinic acid-d3 is a downstream product of the kynurenine pathway , which metabolizes the essential amino acid tryptophan . The kynurenine pathway is a major factor in regulating neuronal viability or death . Abnormal function of this pathway, such as overproduction of quinolinic acid, has been linked to neurological and psychiatric disorders .

Pharmacokinetics

It is known that it is synthesized from tryptophan via the kynurenine pathway . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of NMDARs by quinolinic acid-d3 can lead to neuronal damage and potentially neurodegeneration . This is due to the excessive influx of calcium ions, which can cause excitotoxicity . This mechanism has been implicated in various neurological diseases, such as Alzheimer’s disease, depression, and stroke .

Action Environment

The action of quinolinic acid-d3 can be influenced by various environmental factors. For instance, the presence of pro-inflammatory proteins such as cytokines can increase the production of quinolinic acid, leading to an overactivation of NMDARs . Additionally, the gut microbiota can also influence the kynurenine pathway and thus the production of quinolinic acid .

properties

IUPAC Name

4,5,6-trideuteriopyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAWHXHKYYXBSV-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])C(=O)O)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733249
Record name (~2~H_3_)Pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Pyridinedicarboxylic Acid-d3 (Major)

CAS RN

138946-42-6
Record name (~2~H_3_)Pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.